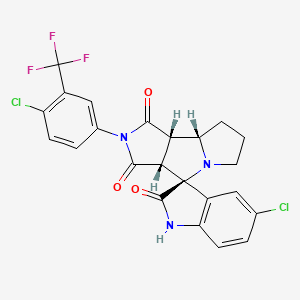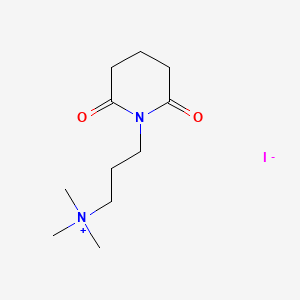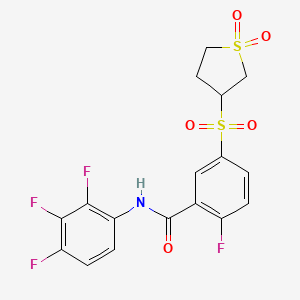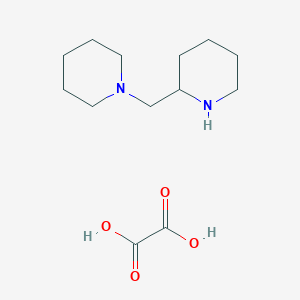
1-(Piperidin-2-ylmethyl)piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-2-ylmethyl)piperidine oxalate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The oxalate salt form enhances the compound’s stability and solubility, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(Piperidin-2-ylmethyl)piperidine oxalate typically involves the alkylation of piperidine with a suitable alkylating agent, followed by the formation of the oxalate salt. One common method involves the reaction of piperidine with 2-chloromethylpiperidine under basic conditions to form the desired product. The oxalate salt is then formed by reacting the free base with oxalic acid.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is purified through crystallization or other separation techniques to obtain the oxalate salt in high purity.
Analyse Chemischer Reaktionen
1-(Piperidin-2-ylmethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-2-ylmethyl)piperidine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-2-ylmethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-2-ylmethyl)piperidine oxalate can be compared with other piperidine derivatives, such as:
1-(Pyrrolidin-2-ylmethyl)piperidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
3-Methyl-1-(Piperidin-2-ylmethyl)piperidine: Contains a methyl group on the piperidine ring, leading to different chemical and biological properties.
Piperidine oxalate: Lacks the additional piperidine ring, making it less complex.
The uniqueness of this compound lies in its dual piperidine rings, which can enhance its stability, solubility, and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
oxalic acid;1-(piperidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;3-1(4)2(5)6/h11-12H,1-10H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CFUVNDNAQPVZKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CCCCN2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


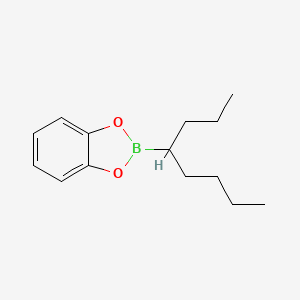
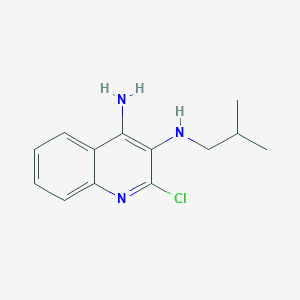
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
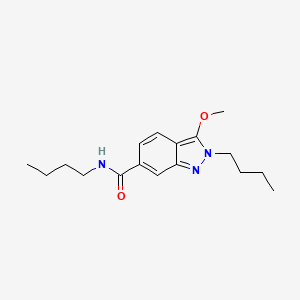
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)


